Alprazolam-d3

Description

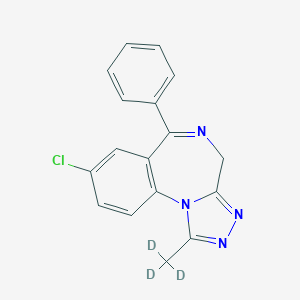

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-chloro-6-phenyl-1-(trideuteriomethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-5-3-2-4-6-12)14-9-13(18)7-8-15(14)22(11)16/h2-9H,10H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREFGVBLTWBCJP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801344673 | |

| Record name | Alprazolam-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112393-64-3 | |

| Record name | Alprazolam-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801344673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Deuterated Benzodiazepines and Alprazolam D3 Derivatives

General Principles of Deuterium (B1214612) Incorporation in Organic Synthesis for Research Applications

The introduction of deuterium into organic molecules is a fundamental process in the synthesis of labeled compounds for research. scielo.org.mx This process often relies on the kinetic isotope effect (KIE), where the C-D bond, being stronger than the C-H bond, leads to slower reaction rates. scielo.org.mx This principle is exploited to create more stable compounds.

Common methods for deuterium incorporation include:

Catalytic Exchange Reactions: These reactions often use heavy water (D₂O) as the deuterium source in the presence of a metal catalyst. epj-conferences.org For instance, platinum group metals can catalyze direct deuterium labeling. epj-conferences.org

Reduction of Functional Groups: Deuterated reagents, such as lithium aluminum deuteride (B1239839) (LiAlD₄), are used to reduce functional groups, thereby introducing deuterium into the molecule. acs.org

Transition Metal and Organometallic Catalysis: Transition metals and organometallic catalysts are employed to facilitate the exchange of hydrogen with deuterium, often with high selectivity. scielo.org.mx

Deuterated Building Blocks: Utilizing starting materials that are already deuterated is another efficient strategy. google.com

The choice of method depends on the desired location of the deuterium atoms, the stability of the starting material, and the required isotopic purity. scielo.org.mxacs.org

Approaches for Site-Specific Deuteration in Benzodiazepine (B76468) Scaffolds

The synthesis of specifically labeled benzodiazepines, such as Alprazolam-d3, requires precise control over the deuteration reaction.

One common strategy involves the synthesis of a deuterated intermediate that is then used to construct the final benzodiazepine structure. For example, the synthesis of Alprazolam can start from 2-amino-5-chlorobenzophenone. wikipedia.orgresearchgate.net To introduce deuterium, a deuterated version of a key intermediate, such as 7-chloro-5-phenyl-1,4-benzodiazepine-2-thioketone, can be prepared. google.com

Specific methods for site-specific deuteration in benzodiazepine scaffolds include:

Hydrogen-Deuterium Exchange: Protons at specific positions can be exchanged for deuterium. For instance, the protons at the 3-position of diazepam 4-oxide and nordiazepam 4-oxide can undergo efficient deuterium exchange in deuterated alkaline methanol (B129727). These deuterated intermediates can then be used to synthesize other deuterated benzodiazepines.

Use of Deuterated Reagents: In the synthesis of deuterated diazepam, deuterated chloroform (B151607) (CDCl₃) can be used as a reagent to introduce deuterium. google.com

Multi-component Reactions: The use of deuterated reactants, such as acetone-d6, in multi-component reactions can lead to the formation of partially deuterated benzodiazepines. rsc.org

Catalytic Transfer Deuteration: Iridium-catalyzed transfer hydrogenation using deuterated formic acid (DCO₂D) can produce highly deuterated benzodiazepines. acs.org

The synthesis of this compound specifically involves the introduction of three deuterium atoms. While the precise, publicly documented synthetic route for commercial this compound is not extensively detailed, it would logically involve a multi-step synthesis starting with a deuterated precursor or the specific deuteration of an intermediate.

Analytical Characterization of Synthesized Deuterated Reference Materials for Purity and Structure Elucidation

The characterization of deuterated reference materials is critical to ensure their purity, isotopic enrichment, and structural integrity. rsc.org Several analytical techniques are employed for this purpose.

Table 1: Analytical Techniques for Characterization of Deuterated Compounds

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the position of deuterium atoms and assess isotopic purity. rsc.orgnih.gov ¹H NMR can quantify the residual protons, while ²H NMR directly observes the deuterium signals. epj-conferences.org ¹³C NMR can also be used to quantify the degree of isotope labeling by observing deuterium-induced shifts. nih.gov |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the incorporation of deuterium. rsc.org High-resolution mass spectrometry (HR-MS) is particularly useful for determining isotopic enrichment. rsc.org Gas chromatography-mass spectrometry (GC-MS) can be used to separate and identify different isotopologues. google.com |

| Elemental Analysis | To provide supporting evidence for the overall elemental composition of the synthesized compound. lgcstandards.com |

The combination of these techniques provides a comprehensive characterization of the deuterated reference material, ensuring its suitability for its intended application, such as a reliable internal standard in bioanalytical methods. clearsynth.comtandfonline.com The certificate of analysis for a deuterated standard should specify the levels of any unlabeled drug present as an impurity. tandfonline.com

Advanced Analytical Chemistry Applications of Alprazolam D3

Development and Validation of Quantitative Bioanalytical Methods for Parent Compound and Metabolites

The quantification of alprazolam and its primary metabolite, α-hydroxyalprazolam, in biological samples is crucial in clinical and forensic toxicology. nih.gov The development of robust bioanalytical methods is essential for accurate pharmacokinetic and toxicological assessments. Alprazolam-d3 is instrumental in these methodologies.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has become a widely used technique for the analysis of drugs and their metabolites in biological samples due to its high selectivity and sensitivity. shimadzu.com In the context of alprazolam analysis, various LC-MS/MS methods have been developed and validated, often employing this compound as an internal standard to ensure accuracy. nih.govlcms.cz

These methods typically involve the separation of the analyte from the biological matrix using liquid chromatography, followed by detection and quantification using tandem mass spectrometry. shimadzu.comresearchgate.net The use of multiple reaction monitoring (MRM) mode enhances the specificity of detection, with specific ion transitions monitored for both alprazolam and this compound. researchgate.netresearchgate.net For instance, a common transition for alprazolam is m/z 309.1 > 281.1, while for Alprazolam-d5 it is 314.2 > 286.0. researchgate.net

The development of these methods includes optimizing chromatographic conditions (e.g., column type, mobile phase composition, and flow rate) and mass spectrometric parameters to achieve the desired sensitivity and resolution. nih.govresearchgate.net For example, one method utilized a Zorbax SB-CN column with a mobile phase of acetonitrile (B52724) and formic acid solution, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL for alprazolam in human plasma. researchgate.net Another sensitive method reported an LLOQ of 0.05 ng/mL for both alprazolam and its metabolite, α-hydroxyalprazolam, in plasma. nih.gov

The validation of these LC-MS/MS methods is performed according to international guidelines to ensure their reliability. researchgate.net This includes assessing parameters such as linearity, precision, accuracy, recovery, and stability.

Table 1: Example of LC-MS/MS Method Parameters for Alprazolam Analysis

| Parameter | Details | Reference |

| Instrument | Agilent 1200 Triple Quad 6410A System | researchgate.net |

| Column | Zorbax SB-CN | researchgate.net |

| Mobile Phase | 70:30 (v/v) mixture of acetonitrile and 0.5% formic acid aqueous solution | researchgate.net |

| Flow Rate | 0.8 mL/min | researchgate.net |

| Detection Mode | Positive ion electrospray tandem mass spectrometry (MRM) | researchgate.net |

| Ion Transitions | Alprazolam: m/z 309 → 281; Lorazepam (IS): m/z 321 → 275 | researchgate.net |

| LLOQ | 0.1 ng/mL | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS is another powerful technique for the quantification of alprazolam. nih.gov These methods often require a derivatization step to improve the volatility and thermal stability of the analytes. nih.govbio-review.comnih.gov However, some methods allow for the analysis of underivatized alprazolam. nih.govbio-review.com

The use of a deuterated internal standard like this compound is crucial in GC-MS analysis to compensate for variability in extraction and derivatization efficiency, as well as injection volume. nih.gov In a typical GC-MS method, the sample is first extracted from the biological matrix, derivatized if necessary, and then injected into the gas chromatograph. nih.govbio-review.comnih.gov The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column before being detected by the mass spectrometer. ijpsr.info

One study described a sensitive and specific GC/MS/NICI (Negative Ion Chemical Ionization) method for the quantitation of alprazolam in hemolyzed whole blood and liver tissue, using a deuterated internal standard. nih.gov This method achieved a limit of quantitation of 4 µg/L for alprazolam. nih.gov

Table 2: Research Findings on GC-MS Method for Alprazolam

| Parameter | Finding | Reference |

| Linearity Range | 50 and 1000 ng/mL | ijpsr.info |

| Intra-day Precision (RSD) | 1.07-2.69% | ijpsr.info |

| Inter-day Precision (RSD) | 2.42-3.98% | ijpsr.info |

| Mean Recovery | 98.82% | ijpsr.info |

| Limit of Detection (LOD) | 15 ng/mL | ijpsr.info |

| Limit of Quantification (LOQ) | 50 ng/mL | ijpsr.info |

High-Performance Liquid Chromatography (HPLC) in Conjunction with Mass Spectrometry

HPLC coupled with mass spectrometry (HPLC-MS) combines the excellent separation capabilities of HPLC with the sensitive and selective detection of MS. nih.gov This combination is highly effective for the analysis of alprazolam in various matrices. nih.govumich.edu

In these methods, a reversed-phase HPLC column is commonly used to separate alprazolam from other components in the sample. nih.gov The eluent from the HPLC is then introduced into the mass spectrometer for detection. The use of an internal standard, such as this compound, is standard practice to ensure accurate quantification. nih.gov

A study detailing an HPLC-MS-MS method for the quantitative determination of alprazolam and α-hydroxyalprazolam in plasma utilized deuterium-labeled internal standards for both analytes. nih.gov The assay was found to be sensitive to 0.05 ng/mL for both the parent drug and its metabolite. nih.gov

This compound as an Internal Standard for Enhanced Analytical Precision and Accuracy

The primary application of this compound in analytical chemistry is its use as an internal standard. nih.govcaymanchem.combioscience.co.uk An internal standard is a compound with similar physicochemical properties to the analyte that is added to the sample at a known concentration before sample preparation. By comparing the response of the analyte to the response of the internal standard, any variations that occur during sample preparation and analysis can be corrected for, leading to improved precision and accuracy. nih.govich.org

Deuterated standards like this compound are considered the "gold standard" for internal standards in mass spectrometry-based assays because they have nearly identical chemical and physical properties to the unlabeled analyte. nih.govnih.gov This ensures that they behave similarly during extraction, chromatography, and ionization, but can be distinguished by the mass spectrometer due to the difference in mass. nih.gov The use of Alprazolam-d5 has also been reported for this purpose. lcms.czresearchgate.net

Method Validation Parameters in Accordance with Research Guidelines (e.g., ICH)

To ensure the reliability and consistency of bioanalytical data, methods must be validated according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). ich.orgworldwide.comeuropa.eu These guidelines outline the parameters that must be evaluated during method validation. nih.gov

Validation of a bioanalytical method demonstrates that it is suitable for its intended purpose. europa.eu Key validation parameters include specificity, selectivity, accuracy, precision, linearity, range, and stability. ich.orgworldwide.comeuropa.eu

Specificity and Selectivity in Complex Biological Matrices

Specificity and selectivity are critical parameters in bioanalytical method validation, especially when dealing with complex biological matrices like plasma, blood, or tissue homogenates. nih.govworldwide.com

Specificity refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or other drugs. europa.eu

Selectivity is the ability of the method to measure the analyte of interest without interference from endogenous components in the biological matrix. worldwide.comnih.gov

In practice, selectivity is assessed by analyzing blank samples from multiple sources to ensure that no interfering peaks are observed at the retention time of the analyte and internal standard. ich.org The ICH M10 guidelines recommend testing blank samples from at least 10 individual sources. ich.org For a method to be considered selective, the response of any interfering components should be below the lower limit of quantification (LLOQ). ich.org The use of high-resolution mass spectrometry and techniques like MRM in LC-MS/MS significantly enhances the specificity and selectivity of the analysis. nih.govresearchgate.net

Linearity, Accuracy, and Precision Assessments

The validation of bioanalytical methods is a fundamental requirement for their use in research and forensic toxicology. This compound is instrumental in these validation processes, ensuring the reliability of quantitative data for alprazolam.

Linearity is established to demonstrate that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. In methods utilizing this compound as an internal standard, calibration curves are constructed by plotting the peak area ratio of alprazolam to this compound against the known concentrations of alprazolam. elementlabsolutions.com Studies have demonstrated excellent linearity for alprazolam quantification across various concentration ranges. For instance, a gas chromatography-mass spectrometry (GC-MS) method showed linearity from 50 to 1000 ng/mL in rabbit plasma. ijpsr.info Similarly, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for human plasma was linear from 0.25 to 50 ng/mL. nih.gov Another LC-MS/MS method reported a linear range of 0.1 to 50 ng/mL. researchgate.net The use of deuterated internal standards like Alprazolam-d5 has been shown to yield linear calibration curves, although issues with accuracy and reproducibility at lower concentrations can sometimes arise. elementlabsolutions.com

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking known amounts of alprazolam into blank matrix samples. The presence of this compound helps to correct for any variability during sample preparation and analysis. Accuracy assessments for alprazolam quantification have consistently shown high levels of agreement. For example, an LC-MS/MS method demonstrated accuracy within ±6.6% for both alprazolam and its metabolite. nih.gov Another study reported intra-day and inter-day accuracy ranging from 92.8% to 101.9%. ijpsr.info

Precision measures the degree of agreement among a series of measurements of the same sample. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day (within a single day) and inter-day (across different days). The use of this compound significantly improves precision by minimizing the impact of instrumental and procedural variations. For example, a GC-MS method reported intra-day precision with RSD values between 1.07% and 2.67%, and inter-day precision with RSDs from 2.42% to 3.98%. ijpsr.info In another study using LC-MS/MS, the intra-assay %CV for alprazolam at various concentrations was ≤ 5.6%, while the inter-assay variability was between 8.7% and 11.8% CV. nih.gov

Interactive Data Table: Linearity, Accuracy, and Precision of Alprazolam Quantification using Deuterated Internal Standards

| Analytical Method | Matrix | Linearity Range (ng/mL) | Accuracy | Precision (RSD/CV) | Citation |

| GC-MS | Rabbit Plasma | 50 - 1000 | 92.8% - 101.9% | Intra-day: 1.07% - 2.67%, Inter-day: 2.42% - 3.98% | ijpsr.info |

| LC-MS/MS | Human Plasma | 0.25 - 50 | - | Intra-assay: ≤ 4.6% (at 50 ng/mL) | nih.gov |

| LC-MS/MS | Human Plasma | 0.05 - 50 | ≤ ± 6.6% | Intra-assay: ≤ 5.6%, Inter-assay: 8.7% - 11.8% | nih.gov |

| LC-MS/MS | Human Plasma | 0.1 - 50 | Within 12% | Within 12% | researchgate.net |

| GC/MS/NICI | Hemolysed Whole Blood | 10 - 50 µg/L | - | Within-day: ~5%, Between-day: < 10% | oup.com |

Evaluation of Matrix Effects and Ion Suppression/Enhancement

When analyzing biological samples with LC-MS/MS, co-eluting endogenous components from the matrix can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, can significantly impact the accuracy and reproducibility of the results. researchgate.net this compound, being chemically identical to alprazolam but differing in mass, co-elutes and experiences similar matrix effects. By using the ratio of the analyte signal to the internal standard signal, these effects can be effectively compensated for.

Research has shown that the choice of sample preparation technique can significantly influence the extent of matrix effects. For instance, a study comparing protein precipitation and solid-phase extraction (SPE) for alprazolam analysis in plasma found that SPE resulted in a significantly lower lipid profile, thereby minimizing ion suppression. nih.gov In some cases, significant ion enhancement has been observed for alprazolam in certain matrices, such as meconium. sci-hub.se The use of a deuterated internal standard like Alprazolam-d5 is crucial in these situations to correct for such variability. It has been noted that at high analyte concentrations, the internal standard signal can decrease, a common phenomenon in LC-MS that underscores the importance of monitoring the internal standard's response. elementlabsolutions.com

Stability of Analytes and Internal Standards in Research Samples

Ensuring the stability of both the analyte and the internal standard in the biological matrix under various storage and handling conditions is a critical aspect of bioanalytical method validation. Degradation of either compound can lead to inaccurate quantification. This compound is used to assess the stability of alprazolam in different matrices and conditions.

Studies have investigated the stability of alprazolam under various conditions:

Freeze-Thaw Stability: Alprazolam has been found to be stable in plasma after multiple freeze-thaw cycles. researchgate.net

Short-Term and Long-Term Storage: In spiked meconium, alprazolam demonstrated good stability with less than 20% change over two weeks of storage at 4°C and room temperature. oup.com In another study, alprazolam in plasma was stable when stored frozen at -22°C. Stock solutions of alprazolam and its deuterated standards in methanol (B129727) are reported to be stable for at least three months when stored at -20°C in the dark.

Photostability: Alprazolam is known to be photolabile, and exposure to light can lead to degradation. researchgate.net Therefore, appropriate light protection during storage and handling is recommended. researchgate.net

Deuterated standards, including those for alprazolam, generally show comparable stability to their non-deuterated counterparts.

Interactive Data Table: Stability of Alprazolam in Different Conditions

| Condition | Matrix | Duration | Finding | Citation |

| Freeze-Thaw Cycles | Plasma | 3 cycles | Stable | researchgate.net |

| Storage at 4°C | Meconium | 2 weeks | Good stability (<20% change) | oup.com |

| Storage at Room Temp | Meconium | 2 weeks | Good stability (<20% change) | oup.com |

| Storage at -20°C | Methanol (stock solution) | 3 months | Stable | |

| Storage at -22°C | Plasma | - | Stable | |

| Photodegradation | Buffered Solutions | - | Unstable, degradation increases as pH decreases | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis and Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural elucidation and verification of chemical compounds, including deuterated internal standards like this compound. ¹H NMR (Proton NMR) is particularly useful for confirming the successful incorporation of deuterium (B1214612) atoms into the molecule and for determining the isotopic purity.

In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. For this compound, where the three protons of the methyl group at position 1 are replaced by deuterium, the characteristic singlet signal for this methyl group in the ¹H NMR spectrum of alprazolam would be absent. caymanchem.com This provides direct evidence of deuteration.

Furthermore, NMR can be used to identify impurities and degradation products. ceu.esjocpr.com In the context of this compound, NMR analysis ensures the identity and purity of the internal standard, which is crucial for its function in quantitative assays. A certificate of analysis for Alprazolam-d5, a similar deuterated standard, confirms its structure using proton NMR and its isotopic purity via mass spectrometry. lgcstandards.com Quantum chemical methods have also been used to calculate theoretical ¹³C NMR spectra of alprazolam to validate the applicability of certain computational models for its analysis. mdpi.com While direct NMR studies on this compound are not extensively published in the provided context, the principles of NMR analysis for identity and purity verification are standard practice for such reference materials. researchgate.net

Mechanistic Metabolism Studies Utilizing Alprazolam D3 As a Tracer

In Vitro Enzyme Kinetics and Reaction Phenotyping Using Stable Isotopes

Stable isotope-labeled compounds like Alprazolam-d3 are instrumental in in vitro enzyme kinetic studies and reaction phenotyping. These studies aim to identify which enzymes are responsible for a drug's metabolism and to characterize the rate and efficiency of these enzymatic reactions. The use of deuterated analogs allows for the simultaneous incubation of the labeled (heavy) and unlabeled (light) drug with metabolizing systems, such as human liver microsomes (HLMs) or recombinant enzymes. researchgate.net The distinct mass difference between the parent compounds and their metabolites enables precise quantification by mass spectrometry.

This "isotope cluster" technique is a powerful method for recognizing drug-related compounds and elucidating their structures. nih.gov By analyzing the characteristic isotopic patterns, researchers can confidently distinguish true metabolites from background noise and endogenous interferences. This approach is crucial for determining the primary enzymes involved in a drug's metabolic clearance and for predicting potential drug-drug interactions (DDIs). researchgate.net

The incorporation of stable isotopes can also provide insights into the dynamics of metabolic pathways without introducing toxicity. chemie-brunschwig.ch This allows for the measurement of fluxes through these pathways and the study of global biochemical networks. nih.gov

Identification and Characterization of Cytochrome P450 Isoforms (CYP3A4, CYP3A5, CYP3A43) in Alprazolam Biotransformation

Alprazolam is extensively metabolized in humans, primarily by the cytochrome P450 (CYP) 3A subfamily of enzymes. fda.gov The use of this compound has been pivotal in dissecting the specific roles of different CYP3A isoforms, including CYP3A4, CYP3A5, and the less-studied CYP3A43, in its biotransformation. plos.orgnih.gov

The primary metabolic pathways of alprazolam are hydroxylation reactions, leading to the formation of two major metabolites: 4-hydroxyalprazolam (B159327) and α-hydroxyalprazolam. fda.gov Studies using recombinant enzymes have revealed that CYP3A4 and CYP3A5 are the main catalysts for these reactions. nih.gov Specifically, CYP3A4 shows a preference for producing 4-hydroxyalprazolam, while CYP3A5 is a more efficient producer of the pharmacologically active α-hydroxyalprazolam. plos.orgnih.govnih.gov In fact, the clearance of alprazolam to α-hydroxyalprazolam by CYP3A5 is approximately three times higher than that by CYP3A4. nih.gov

Interestingly, research has shown that CYP3A43, an isoform with relatively low expression in the liver, also contributes to alprazolam metabolism. plos.orgnih.gov Recombinant CYP3A43 can metabolize alprazolam to both α-hydroxyalprazolam and 4-hydroxyalprazolam. plos.orgdrugbank.com This finding is particularly relevant in the context of brain metabolism, where CYP3A43 expression is comparatively higher than in the liver. plos.orgdrugbank.com This suggests that the metabolic profile of alprazolam, and consequently its pharmacological effects, may differ between the liver and the brain. nih.gov

The differential inhibitory effects of compounds on specific CYP3A isoforms further highlight the complexity of alprazolam metabolism. For instance, different enantiomers of ketoconazole (B1673606) have been shown to inhibit CYP3A4 and CYP3A5 to varying degrees. nih.gov Such studies, often employing stable isotope-labeled substrates, are crucial for understanding and predicting drug interactions.

Table 1: Contribution of CYP3A Isoforms to Alprazolam Metabolism

| CYP Isoform | Primary Metabolite(s) | Key Research Findings |

|---|---|---|

| CYP3A4 | 4-hydroxyalprazolam (major), α-hydroxyalprazolam (minor) | Predominantly responsible for the formation of the less active 4-hydroxy metabolite. plos.orgnih.gov Its activity is a major determinant of overall alprazolam clearance. fda.gov |

| CYP3A5 | α-hydroxyalprazolam (major), 4-hydroxyalprazolam | Significantly more efficient at producing the active α-hydroxy metabolite compared to CYP3A4. nih.govpharmgkb.org Genetic variations in CYP3A5 can impact alprazolam disposition. pharmgkb.org |

| CYP3A43 | α-hydroxyalprazolam, 4-hydroxyalprazolam | Contributes to the metabolism of alprazolam, particularly in the brain where its expression is higher than in the liver. plos.orgdrugbank.com |

Elucidation of Metabolite Structures and Complex Metabolic Networks Using Stable Isotopes

The use of stable isotope tracers like this compound is fundamental to the accurate identification and structural elucidation of metabolites. nih.gov When a mixture of labeled and unlabeled drug is administered, the resulting metabolites will appear as doublets in the mass spectrum, with a mass difference corresponding to the number of deuterium (B1214612) atoms. This "isotope cluster" technique provides a clear signature for drug-related material, facilitating its detection and characterization even at very low concentrations. nih.gov

This approach is invaluable for mapping complex metabolic networks. By tracing the labeled atoms through various biotransformation steps, researchers can establish the relationships between parent drug and its successive metabolites. nih.gov This allows for the construction of detailed metabolic pathways, providing a comprehensive understanding of how a drug is processed in the body.

In the case of alprazolam, this methodology has been crucial in confirming the structures of its primary hydroxylated metabolites, 4-hydroxyalprazolam and α-hydroxyalprazolam, and in identifying minor or unexpected metabolic products. fda.gov For instance, a benzophenone (B1666685) derivative of alprazolam has also been identified in humans. fda.govfda.gov Furthermore, studies on the degradation products of alprazolam, which can sometimes overlap with metabolic pathways, have also utilized advanced analytical techniques for structural elucidation. ceu.esresearchgate.net

The ability to trace the metabolic fate of a drug with high fidelity using stable isotopes is a cornerstone of modern drug development, enabling a deeper understanding of the complex interplay between drugs and metabolic enzymes.

Applications in Forensic Toxicology Research and Analytical Protocols

Development of Robust Analytical Methods for Detection and Quantification in Biological Samples

The development of robust and reliable analytical methods is paramount in forensic toxicology for the accurate determination of drugs and their metabolites in biological matrices. Alprazolam-d3 is instrumental in the validation and application of these methods, particularly those employing mass spectrometry.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard techniques for the confirmation and quantification of benzodiazepines. nih.govquestdiagnostics.com In these methods, this compound is added to biological samples, such as blood and plasma, at a known concentration at the beginning of the analytical process. oup.comoup.comnih.govnih.gov As the sample undergoes extraction, purification, and analysis, any loss of the target analyte (alprazolam) will be mirrored by a proportional loss of the deuterated internal standard. This co-extraction and co-elution behavior allows for the correction of variations in sample preparation and instrument response, thereby ensuring the accuracy of the quantitative results. jove.com

A sensitive and specific GC-MS method for the determination of alprazolam and its primary metabolite, alpha-hydroxyalprazolam, in plasma utilizes deuterium-labeled internal standards. nih.gov The assay demonstrated linearity across a range of 0.25 to 50 ng/mL for both compounds. nih.gov Similarly, a GC/MS/NICI (Negative Ion Chemical Ionization) method has been developed for the quantification of alprazolam in hemolyzed whole blood and liver tissue, employing its deuterated analog as the internal standard. oup.comoup.comnih.gov This method offers a limit of quantitation of 4 µg/L for alprazolam from a 0.2-mL blood sample. nih.gov

High-performance liquid chromatography (HPLC) coupled with mass spectrometry is another powerful technique where this compound is essential. nih.gov For instance, a method for analyzing alprazolam in postmortem blood involves protein precipitation followed by solid-phase extraction, with a sensitivity of 18 ng/mL. nih.gov The use of deuterated internal standards in these chromatographic methods helps to overcome matrix effects, which are common in complex biological samples and can interfere with the ionization of the target analyte, leading to inaccurate quantification. oup.com

Table 1: Analytical Methods Utilizing this compound

| Analytical Technique | Biological Matrix | Key Features |

| GC-MS/NICI | Hemolysed Whole Blood, Liver | Sensitive and specific for alprazolam and triazolam. oup.comoup.comnih.gov |

| GC-MS | Plasma | Determines alprazolam and alpha-hydroxyalprazolam. nih.gov |

| HPLC-MS/MS | Whole Blood | Used for screening and quantitation in suspected driving impairment and autopsy cases. nih.gov |

| UPLC-MS/MS | Whole Blood | Simultaneous detection of 163 substances, including alprazolam. mdpi.com |

| LC-MS | Plasma, Urine | Confirmatory quantitation with online TurboFlow technology. fishersci.com |

Role of Deuterated Analogs in Comprehensive Drug Screening Panels for Forensic Analysis

Comprehensive drug screening panels are essential in forensic toxicology to test for a wide array of licit and illicit substances simultaneously. The inclusion of deuterated internal standards, such as this compound, is a cornerstone of these panels, enhancing their reliability and accuracy. waters.comzefsci.com

In large-scale screening, it is often impractical and costly to have a specific deuterated internal standard for every single analyte. oup.comwaters.com However, for commonly encountered and potent drugs like alprazolam, the use of a dedicated deuterated analog is considered best practice. waters.com this compound serves this purpose in multi-analyte panels that screen for benzodiazepines, opioids, stimulants, and other drugs of abuse. jove.comcsic.esarkansas.gov

The use of deuterated standards allows for more accurate quantification in complex matrices like urine and blood, where matrix effects can significantly impact ion response. oup.com By mimicking the behavior of the parent drug during the analytical process, this compound helps to normalize the results and provide a more accurate reflection of the drug concentration in the original sample. jove.com This is particularly crucial in forensic cases where the legal implications of the toxicological findings are significant.

Several forensic laboratories have developed and validated comprehensive screening methods that include this compound (or its d5 variant) as an internal standard. fishersci.comzefsci.comarkansas.gov These methods often utilize advanced techniques like UPLC-MS/MS to achieve high throughput and sensitivity, enabling the detection of a broad spectrum of drugs from a single sample. mdpi.com

Table 2: Examples of Deuterated Standards in Forensic Panels

| Deuterated Standard | Analyte Class |

| Alprazolam-d5 | Benzodiazepines fishersci.comzefsci.com |

| Cocaine-d3 | Stimulants csic.es |

| Morphine-d3 | Opioids csic.es |

| Amphetamine-d11 | Amphetamines arkansas.gov |

| Fentanyl-d5 | Synthetic Opioids csic.es |

Research into Sample Preparation Techniques for Forensic Analysis (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)

Solid Phase Extraction (SPE) is a widely used technique for the extraction of benzodiazepines from biological samples. nih.govnyc.govlcms.cz The process involves passing the sample through a solid sorbent material that retains the analytes of interest. nyc.gov Interfering substances are then washed away, and the purified analytes are eluted with a solvent. nyc.gov this compound is added to the sample before SPE to monitor the efficiency of each step. Studies have explored various SPE cartridges and protocols to maximize the recovery of alprazolam and other benzodiazepines. nyc.govscientificproducts.com For instance, a method for extracting drugs of abuse from urine in drug-facilitated sexual assault cases utilizes SPE prior to LC-MS/MS analysis. scientificproducts.com

Liquid-Liquid Extraction (LLE) is another common sample preparation technique based on the differential solubility of the analyte in two immiscible liquid phases. nih.govsciex.com In a typical LLE procedure for alprazolam, the biological sample is buffered to an appropriate pH, and an organic solvent is added to extract the drug. nih.gov this compound is used to assess the completeness of the extraction. nih.govmaine.gov Research has focused on optimizing solvent choice, pH, and extraction conditions to improve the recovery of alprazolam from various matrices. nih.govsciex.com A solid-supported liquid-liquid extraction (SLE) method has also been developed and validated for the determination of benzodiazepines in whole blood. nih.gov

The development of novel extraction techniques, such as disposable pipette extraction and microextraction by packed sorbent, is an active area of research in forensic toxicology, with the goal of simplifying and automating the sample preparation process. nih.gov

Postmortem Analysis and Research Challenges in Decomposed Specimens

Postmortem toxicology presents unique challenges due to the physiological and biochemical changes that occur after death. The interpretation of drug concentrations in decomposed specimens is particularly complex. mdpi.comnih.govoup.com this compound plays a role in research aimed at understanding and overcoming these challenges.

One of the major issues in postmortem toxicology is postmortem redistribution (PMR) , where drugs can diffuse from areas of high concentration (like the liver and lungs) to areas of lower concentration (like peripheral blood) after death. oup.comnih.gov This can lead to inaccurate estimations of the drug concentration at the time of death. nih.gov Animal studies investigating the PMR of alprazolam have shown that its concentration can increase in blood after death. nih.gov While direct human studies are limited, the analysis of different sample types (e.g., central vs. peripheral blood, various tissues) is crucial. mdpi.comforensicsciencesimplified.org The use of deuterated standards in the analysis of these different specimens helps ensure the analytical accuracy of the measurements, which is fundamental to interpreting PMR phenomena.

The decomposition of biological tissues further complicates toxicological analysis. mdpi.comnih.gov Putrefaction can lead to the degradation of drugs and the formation of interfering substances. mdpi.com In highly decomposed or skeletonized remains, traditional samples like blood and urine may be unavailable. nih.govresearchgate.net In such cases, alternative matrices like bone, hair, and vitreous humor are analyzed. forensicsciencesimplified.orgresearchgate.netresearchgate.net Research has shown that alprazolam can be detected in bone tissue months after death. researchgate.netresearchgate.net A validated method for the analysis of several benzodiazepines, including alprazolam, in human ribs has been developed using gas chromatography-mass spectrometry. researchgate.net The stability of drugs in these alternative matrices over long postmortem intervals is an ongoing area of research. nih.govresearchgate.net

Table 3: Challenges in Postmortem Toxicology

| Challenge | Description | Relevance to Alprazolam Analysis |

| Postmortem Redistribution (PMR) | Movement of drugs within the body after death, leading to altered concentrations in blood and tissues. oup.comnih.gov | Studies in rats show modest PMR for alprazolam, with blood concentrations increasing postmortem. nih.gov Brain tissue is considered a potentially more stable specimen. nih.gov |

| Decomposition | Putrefaction and autolysis can degrade drugs and create analytical interferences. mdpi.comnih.gov | Can lead to the loss of alprazolam and its metabolites, making quantification difficult. mdpi.com |

| Specimen Availability | In advanced decomposition, conventional samples like blood and urine may not be available. nih.govresearchgate.net | Alternative matrices like bone have been successfully analyzed for alprazolam. researchgate.netresearchgate.net |

Preclinical Pharmacokinetic and Physiologically Based Pharmacokinetic Pbpk Modeling Research

Utilization of Stable Isotopes in Absorption, Distribution, Metabolism, and Excretion (ADME) Studies at a Preclinical Level

Stable isotope-labeled compounds, such as Alprazolam-d3, are valuable tools in preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) studies. The use of a stable isotope tracer, like the deuterated form this compound, allows for the simultaneous determination of a drug and its labeled counterpart in biological samples, typically plasma. This methodology is particularly advantageous in preclinical bioavailability assessments.

In a typical preclinical study design, the non-labeled drug is administered orally, while the stable isotope-labeled version (e.g., this compound) is given intravenously. This allows researchers to differentiate between the drug absorbed from the oral dose and the drug administered systemically. By using this approach, pharmacokinetic parameters for both intravenous and oral routes can be evaluated from the same set of plasma samples, which helps to minimize variations that can arise from concentration-dependent clearance.

The use of stable isotopes like deuterium (B1214612) (²H) in drug molecules offers a way to trace the fate of the compound in a biological system without altering its fundamental chemical and pharmacological properties. This is because the substitution of hydrogen with deuterium results in a minimal change in molecular weight and structure. Mass spectrometry techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), are then employed to distinguish and quantify the labeled and unlabeled forms of the drug and its metabolites. This precise analytical capability is crucial for obtaining detailed pharmacokinetic profiles.

This stable isotope tracer method has been successfully applied to evaluate the preclinical bioavailability of poorly water-soluble drugs. By providing more accurate and reliable data, the use of compounds like this compound in preclinical ADME studies aids in the screening of pharmacologically active intermediates, the selection of optimal drug formulations, and the development of appropriate dosing regimens for further clinical investigation.

Development and Application of Physiologically-Based Pharmacokinetic (PBPK) Models for Drug Disposition Research

Physiologically-based pharmacokinetic (PBPK) modeling has become an increasingly important tool in drug development for predicting drug disposition. These models integrate drug-specific properties with physiological and anatomical data to simulate the concentration-time profiles of a drug in various tissues and organs. For alprazolam, PBPK models have been developed to understand its pharmacokinetic profile and to predict its behavior in different populations and scenarios.

The development of a PBPK model for a compound like alprazolam involves gathering data on its physicochemical properties, as well as its absorption, distribution, metabolism, and excretion (ADME) characteristics. Software platforms such as PK-Sim® are often utilized to construct these models. The models are then validated by comparing their predictions with observed clinical data. For alprazolam, PBPK models have been validated against clinical trial data in various populations, including Chinese adults and the elderly. The predictive performance of these models is often assessed by comparing the simulated and observed maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC), with a prediction considered successful if the ratio falls within a certain range (e.g., 0.5 to 2.0).

PBPK models for alprazolam have been applied to:

Predict drug concentrations in specific populations, such as pediatrics and the elderly, where clinical data may be scarce.

Investigate the impact of accidental drug ingestion.

Simulate drug-drug interactions (DDIs).

Support rational medication strategies by providing data for dose adjustments.

For instance, a PBPK model was used to assess the amount of alprazolam accidentally ingested by an infant, demonstrating the model's utility in providing mechanistic insights into observed drug concentrations. In another application, PBPK modeling was employed to simulate the pharmacokinetics of alprazolam in the elderly Chinese population to support rational medication use.

The use of deuterated compounds like this compound in conjunction with PBPK modeling can further enhance the accuracy of these predictions by providing precise data on intrinsic clearance and metabolic pathways, which are critical inputs for the models.

Investigating Drug-Drug Interactions and Enzyme Induction/Inhibition Mechanisms in Preclinical Models

Preclinical investigations into drug-drug interactions (DDIs) involving alprazolam are crucial due to its primary metabolism by the cytochrome P450 3A (CYP3A) family of enzymes, specifically CYP3A4 and CYP3A5. Alterations in the activity of these enzymes through induction or inhibition can significantly impact the plasma concentrations of alprazolam, potentially leading to changes in its efficacy or an increased risk of adverse effects.

Enzyme Inhibition: Compounds that inhibit CYP3A4 can delay the hepatic clearance of alprazolam, leading to its accumulation. In vitro studies are commonly conducted to assess the inhibitory potential of new chemical entities on CYP enzymes. For alprazolam, in vitro data has suggested possible DDIs with drugs like sertraline (B1200038) and paroxetine.

PBPK modeling is a powerful tool for predicting the magnitude of DDIs. For example, the increase in the area under the plasma concentration-time curve (AUC) of alprazolam when co-administered with the CYP3A4 inhibitor ketoconazole (B1673606) has been successfully predicted using in vitro inhibition constants (Ki) and the pharmacokinetic parameters of ketoconazole. The predicted increase was close to the observed in vivo value, demonstrating the utility of these models. Similar success has been achieved in predicting the interaction with cimetidine.

**

Alprazolam D3 As a Certified Reference Material in Scientific Research

Importance of Certified Reference Materials for Research Quality Control and Comparability

Certified Reference Materials (CRMs) are fundamental to ensuring the accuracy, reliability, and comparability of analytical measurements across various scientific fields. xrfscientific.comcwsabroad.com They are high-purity, stable, and homogeneous materials with one or more certified properties that have been meticulously characterized using metrologically valid procedures. cwsabroad.comsemanticscholar.orglabsertchemical.com These materials serve as a benchmark or standard for analytical laboratories worldwide, providing confidence in measurement results that can significantly impact research, product development, human health, and environmental monitoring. xrfscientific.comeuropa.eu

The use of CRMs is mandated by quality management systems and international standards like ISO/IEC 17025, which require metrological traceability for calibrations where possible. wikipedia.org This traceability ensures that measurement results are comparable across different laboratories, different times, and different methods. labsertchemical.comnih.gov Such comparability is vital for global trade, regulatory compliance, and collaborative research, as it underpins the ability to compare specifications and data on a global scale. europa.eu Ultimately, CRMs provide the foundation for accurate, reproducible, and reliable data, which is the cornerstone of sound scientific and industrial decision-making. xrfscientific.comcwsabroad.com

Table 1: Key Functions and Characteristics of Certified Reference Materials (CRMs)

| Characteristic/Function | Description | Source(s) |

| Homogeneity | The composition is uniform throughout the material, ensuring that any subsample is representative of the whole. | cwsabroad.comwikipedia.org |

| Stability | Certified properties remain constant over time when stored and handled correctly. | cwsabroad.comwikipedia.org |

| Metrological Traceability | The certified value is linked to a national or international standard through an unbroken chain of comparisons, each with stated uncertainties. | labsertchemical.comwikipedia.org |

| Method Validation | Used to confirm that an analytical method is suitable for its intended purpose by assessing its accuracy and precision against a known standard. | xrfscientific.comsemanticscholar.org |

| Instrument Calibration | Provides a standard of known composition for calibrating analytical instruments, ensuring the accuracy of measurements. | europa.euwikipedia.org |

| Quality Control | Serves as a control to monitor the performance of measurement processes and ensure the reliability of results over time. | europa.euxrfscientific.com |

Role in Interlaboratory Method Transfer and Harmonization of Research Data

Certified Reference Materials like Alprazolam-d3 play a crucial role in the transfer of analytical methods between laboratories and the harmonization of research data. nih.gov When a new analytical method is developed, its performance must be consistent when transferred from an originating laboratory to one or more receiving laboratories. biopharminternational.com Using a common, well-characterized CRM provides an objective benchmark for this process. researchgate.netresearchgate.net Each laboratory analyzes the same CRM, and the results can be directly compared to ensure that the receiving laboratory's performance aligns with the originating lab's data, verifying that the method has been successfully transferred. biopharminternational.com

This process is essential for interlaboratory comparison studies, also known as proficiency testing (PT) exercises. researchgate.net In these studies, multiple laboratories analyze the same CRM to assess their analytical performance and the comparability of their results. researchgate.net Access to homogeneous and stable reference materials is a prerequisite for any laboratory network wishing to harmonize methods or compare results effectively. researchgate.net The use of CRMs helps identify discrepancies between labs that may arise from differences in instrumentation, reagents, or analyst technique, facilitating a process of standardization. nih.gov

This compound is an isotopically labeled version of Alprazolam, where three hydrogen atoms in the methyl group have been replaced with deuterium (B1214612). lgcstandards.com In analytical toxicology and clinical chemistry, it is primarily used as an internal standard for the quantification of Alprazolam in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com Because it is chemically almost identical to Alprazolam but has a different mass, it can be added to a sample at a known concentration before processing. By comparing the instrument's response to the analyte (Alprazolam) with its response to the internal standard (this compound), analysts can correct for variations in sample extraction, injection volume, and instrument response, leading to highly accurate and precise quantification.

The availability of this compound as a CRM ensures that laboratories performing drug testing or pharmacokinetic studies can achieve harmonized and comparable results. caymanchem.combioscience.co.uk When different labs use the same CRM as their internal standard, it minimizes a significant source of variability, allowing for the direct comparison of quantitative data generated across different studies, locations, and times. nih.gov This harmonization is critical for clinical trials, forensic toxicology networks, and adherence monitoring, where consistent and reliable data is paramount for making correct diagnostic and therapeutic decisions. oup.com

Table 2: Properties of this compound as a Certified Reference Material

| Property | Value/Description | Source(s) |

| Chemical Name | 8-chloro-1-(methyl-d3)-6-phenyl-4H- xrfscientific.comcwsabroad.comeuropa.eutriazolo[4,3-a] xrfscientific.comcwsabroad.combenzodiazepine (B76468) | lgcstandards.combioscience.co.uk |

| CAS Number | 112393-64-3 | caymanchem.combioscience.co.uk |

| Molecular Formula | C17H10ClD3N4 | lgcstandards.com |

| Molecular Weight | 311.80 | lgcstandards.combioscience.co.uk |

| Primary Use | Internal standard for the quantification of Alprazolam by GC- or LC-MS. | caymanchem.com |

| Purity | Often ≥98% or ≥99% deuterated forms. | caymanchem.combioscience.co.uk |

| Availability | Supplied as a Certified Reference Material (CRM) or analytical reference standard. | caymanchem.comlgcstandards.com |

Emerging Research Directions and Methodological Innovations

Advanced Mass Spectrometry Techniques and Miniaturization for Enhanced Sensitivity in Research

The quantification of therapeutic agents and their metabolites in biological matrices is a cornerstone of pharmaceutical research. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a premier analytical technique due to its high sensitivity and specificity. researchgate.netmdpi.com The use of stable isotopically labeled (SIL) internal standards, such as Alprazolam-d3, is considered the gold standard in quantitative bioanalysis to ensure accuracy and precision. scispace.comclearsynth.comscioninstruments.com These standards, being nearly identical to the analyte but with a different mass-to-charge ratio (m/z), effectively compensate for variations during sample preparation and analysis. scispace.comscioninstruments.com

Recent advancements in mass spectrometry are pushing the boundaries of detection and throughput. Techniques like Acoustic Ejection Mass Spectrometry (AEMS) represent a significant leap forward. AEMS allows for the direct analysis of samples from plasma with minimal preparation, offering a dramatic increase in sample throughput without compromising robustness or reproducibility. sciex.com For instance, a method utilizing AEMS coupled with a SCIEX Triple Quad™ 6500+ Mass Spectrometer enabled the analysis of one alprazolam sample every two seconds. sciex.com This high-throughput capability is facilitated by the ejection of nanoliter-sized sample volumes, which minimizes matrix effects—a common challenge in complex biological samples that can suppress or enhance the analyte signal. sciex.comnih.gov

Miniaturization is another key trend in analytical instrumentation, offering the potential for in-field and point-of-care applications. nih.gov While often associated with a trade-off in sensitivity compared to larger, lab-based systems, miniaturized setups are invaluable for rapid screening and analysis outside of traditional laboratory settings. nih.gov The development of these smaller, more portable systems relies on innovative sample introduction and ionization techniques to maintain analytical performance.

The sensitivity of mass spectrometric methods is paramount, especially when dealing with low concentrations of analytes in complex matrices. The choice of the deuterated standard itself can be critical. While deuterium-labeled compounds are preferred, their chromatographic behavior can sometimes differ slightly from the unlabeled analyte. scispace.com The degree of deuteration can also be a factor; for example, Alprazolam-d5 and Alprazolam-d8 are also utilized as internal standards in various research and forensic applications. caymanchem.comcaymanchem.com The selection of an appropriate SIL internal standard, like this compound, is crucial for developing robust and reliable quantitative assays that can meet the stringent requirements of regulatory bodies. scispace.com

| Technique | Key Features | Advantages in this compound Research | Reference |

| LC-MS/MS | High sensitivity and specificity | Gold standard for quantification of alprazolam using this compound as an internal standard. | researchgate.net |

| AEMS | High-throughput, minimal sample preparation | Enables rapid analysis (e.g., 1 sample/2 seconds), reduces matrix effects. | sciex.com |

| Miniaturized MS | Portability, in-field analysis | Potential for rapid screening outside of traditional labs. | nih.gov |

| DART-TOF MS | Rapid identification, minimal sample preparation | Allows for efficient confirmatory analysis of alprazolam with high mass accuracy. | nih.gov |

Integration of Deuterated Tracers with Omics Technologies for Systems Biology Research

The use of deuterated compounds extends far beyond their role as internal standards in quantitative analysis. They are increasingly being integrated into the suite of "omics" technologies—such as metabolomics, proteomics, and lipidomics—to provide a dynamic view of biological systems. irisotope.comnih.govnih.gov This approach, often referred to as systems biology, seeks to understand the complex interactions within a biological system as a whole.

Deuterated tracers, particularly deuterium (B1214612) oxide (D₂O or "heavy water"), have become powerful tools for metabolic research. nih.gov When introduced into a biological system, the deuterium from D₂O is incorporated into various biomolecules, including proteins, lipids, and nucleic acids, through enzymatic reactions. irisotope.comnih.gov By measuring the rate of deuterium incorporation using mass spectrometry, researchers can determine the turnover rates and fluxes of these molecules simultaneously. nih.govnih.gov This provides a holistic picture of the metabolic phenotype in vivo. nih.gov

This methodology offers several advantages over traditional substrate-specific tracer studies. The oral administration of D₂O is non-invasive and allows for long-term studies, from hours to months, in a more naturalistic, "free-living" setting. nih.govnih.gov This is particularly valuable for studying chronic conditions and the long-term effects of interventions. nih.gov

The integration of deuterated tracers with omics technologies opens up new avenues for research:

Dynamic Proteomics and Metabolomics: By combining D₂O labeling with high-resolution mass spectrometry, researchers can study the synthesis and degradation rates of thousands of proteins and metabolites at once, providing insights into the molecular underpinnings of physiological adaptations and disease states. nih.gov

Untargeted Metabolomics: Deuterium isotope labeling provides a new perspective for the accurate and rapid analysis of various biological samples in untargeted metabolomics, aiding in the discovery of new metabolites and the elucidation of their structures.

Pharmacokinetic and Pharmacodynamic Studies: Deuterated compounds help in understanding how drugs are absorbed, distributed, metabolized, and eliminated, which is crucial for the development of new pharmaceuticals. ontosight.aithalesnano.com

This systems-level approach, powered by deuterated tracers and advanced analytical technologies, holds immense promise for personalized medicine, allowing for a more comprehensive understanding of individual metabolic responses to various stimuli. nih.gov

| Omics Field | Application of Deuterated Tracers (e.g., D₂O) | Research Insights | Reference |

| Proteomics | Measuring the turnover of plasma and muscle proteins. | Understanding of exercise adaptation, aging, and disease-related muscle protein metabolism. | nih.govnih.gov |

| Lipidomics | Determining the metabolic flux and turnover rate of lipids. | Insights into lipid metabolism in various conditions and the efficacy of drugs on lipoprotein profiles. | nih.govnih.govresearchgate.net |

| Metabolomics | Tracking metabolic pathways and quantifying metabolites. | Provides a holistic view of in-vivo metabolic phenotypes and aids in disease diagnosis. | irisotope.comnih.gov |

| Genomics (DNA) | Monitoring the turnover of DNA in satellite cells. | Information on cellular proliferation, for example, in response to exercise or in cancer. | nih.govnih.gov |

Future Outlook for Deuterated Benzodiazepines in Drug Discovery and Development Research Tools

The strategic incorporation of deuterium into drug molecules, a process known as "deuterium editing" or the "deuterium switch," is an emerging strategy in drug discovery and development. nih.govnih.gov The fundamental principle lies in the kinetic isotope effect: the bond between deuterium and carbon (C-D) is stronger than the bond between hydrogen and carbon (C-H). nih.gov This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, which are often mediated by cytochrome P450 (CYP) enzymes. juniperpublishers.com

The potential benefits of this approach are significant:

Improved Pharmacokinetic Profiles: By reducing the rate of metabolism, deuteration can prolong a drug's half-life, potentially leading to less frequent dosing and improved patient compliance. bioscientia.de

Enhanced Safety and Tolerability: Deuteration can alter metabolic pathways, potentially reducing the formation of toxic metabolites and leading to a better safety profile. nih.govjuniperpublishers.com

Increased Efficacy: A more stable metabolic profile can lead to more consistent plasma concentrations of the active drug, potentially enhancing its therapeutic effect. juniperpublishers.com

However, the effects of deuteration are not always predictable. Optimizing a lead compound through this strategy can be challenging, especially for molecules with multiple potential sites of metabolism. nih.govnih.gov The successful development of deuterated drugs requires a deep understanding of the drug's structure-metabolism relationship. nih.gov

Despite these challenges, the future for deuterated compounds, including benzodiazepines, as research tools and potential therapeutic agents appears bright. They serve as invaluable probes for studying reaction mechanisms and pharmacokinetic properties. thalesnano.com As our understanding of the kinetic isotope effect and its biological consequences deepens, and as synthetic methods for creating deuterated molecules become more efficient, we can expect to see a continued expansion of their application in drug discovery, leading to the development of safer and more effective medicines. nih.gov

Q & A

Q. Q1. What chromatographic methods are validated for quantifying Alprazolam-d3 in pharmacokinetic studies, and how should researchers optimize column conditions to minimize interference from non-deuterated analogs?

A1.

- Methodology : Use gas chromatography (GC) with flame-ionization detection (FID) and a 3-mm × 120-cm glass column packed with 3% phase G6 on support S1AB . Maintain the column and injector at 240°C, with the detector 20–50°C above the column temperature.

- Optimization : For deuterated analogs like this compound, adjust retention times by testing helium carrier gas flow rates (e.g., 1–3 mL/min) to separate non-deuterated impurities. Validate resolution using USP Reference Standards, ensuring a minimum resolution (R) of 2.0 between this compound and related compounds .

Q. Q2. How can researchers ensure the stability of this compound in experimental solutions under varying pH and temperature conditions?

A2.

- Protocol : Prepare this compound solutions in chloroform (40 mg/mL) and store in amber vials at −20°C to prevent photodegradation .

- Stability Testing : Use thin-layer chromatography (TLC) with silica gel plates and a solvent system of chloroform:acetone:ethyl acetate:methanol (50:50:50:5). Develop twice to detect degradation products. Quantify impurities against 0.3% Standard solutions, ensuring total impurities ≤1.0% .

Advanced Research Questions

Q. Q3. What strategies resolve contradictory data in this compound metabolite identification when using mass spectrometry (MS) vs. nuclear magnetic resonance (NMR)?

A3.

- Experimental Design :

- MS-NMR Cross-Validation : Isolate metabolites via HPLC, then compare fragmentation patterns (MS/MS) with deuterium-induced chemical shift changes in ¹H-NMR spectra.

- Contradiction Analysis : Discrepancies may arise from deuterium exchange in protic solvents (e.g., methanol). Use deuterated solvents (e.g., CDCl₃) to stabilize this compound during NMR analysis .

- Reference : Pharmacopeial methods for impurity profiling (e.g., USP-NF guidelines) provide baseline protocols for resolving such conflicts .

Q. Q4. How can researchers optimize this compound synthesis to minimize isotopic scrambling during deuterium incorporation?

A4.

- Synthetic Strategy :

- Use deuterated starting materials (e.g., D₂O or CD₃OD) in catalytic hydrogenation to reduce isotopic dilution.

- Monitor reaction intermediates via LC-MS to detect scrambling (e.g., loss of deuterium in the triazolobenzodiazepine ring).

- Validation : Compare synthetic yields and isotopic purity (>98%) against certified reference materials (e.g., Cerilliant Alprazolam-d5) using validated GC-FID methods .

Q. Q5. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound reference standards?

A5.

Q. Q6. How do researchers validate this compound as an internal standard for quantitative bioanalysis in multi-drug interaction studies?

A6.

- Validation Protocol :

- Regulatory Alignment : Follow FDA bioanalytical guidelines for linearity (R² ≥ 0.99) and precision (%CV ≤15%) .

Q. Q7. What are the limitations of using this compound in long-term metabolic stability studies, and how can they be mitigated?

A7.

- Limitations :

- Validation : Compare metabolic half-life (t½) data with non-deuterated controls to quantify exchange effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.